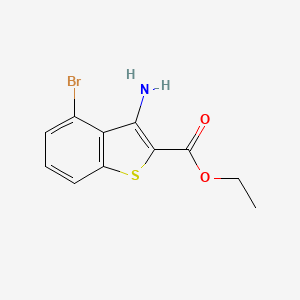

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate

Description

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate (C₁₁H₁₀BrNO₂S, MW 300.18 g/mol, CAS 1227954-68-8) is a heterocyclic aromatic compound featuring a benzothiophene core substituted with an amino group at position 3, a bromine atom at position 4, and an ethyl carboxylate ester at position 2. This compound is a key intermediate in medicinal and materials chemistry due to its versatile reactivity, particularly in cross-coupling reactions and as a precursor for bioactive molecules. Its structure is characterized by a planar benzothiophene ring system, with the electron-withdrawing bromine and electron-donating amino group influencing its electronic properties and intermolecular interactions .

Properties

IUPAC Name |

ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2S/c1-2-15-11(14)10-9(13)8-6(12)4-3-5-7(8)16-10/h3-5H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMCLDGXVIUBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(S1)C=CC=C2Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701219623 | |

| Record name | Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227954-68-8 | |

| Record name | Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227954-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-amino-4-bromobenzo[b]thiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701219623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from 2-Bromo-6-fluorobenzaldehyde and Ethyl Thioglycolate

One method for synthesizing Ethyl 4-bromo-1-benzothiophene-2-carboxylate involves reacting 2-Bromo-6-fluorobenzaldehyde with ethyl thioglycolate.

Reaction Conditions: The reaction is performed using potassium carbonate in N,N-dimethylformamide (DMF) under an inert atmosphere at 60°C.

Procedure:

- Charge a three-necked flask with N,N-dimethylformamide (250 ml) and potassium carbonate (51.5 g, 373 mmol).

- Add ethyl thioglycolate (13.7 ml) dropwise at room temperature under a nitrogen atmosphere, followed by the rapid addition of 2-Bromo-6-fluorobenzaldehyde (25.2 g, 124 mmol).

- Stir the mixture at 60°C overnight, then dilute with ethyl acetate (300 ml), filter, and wash the filtrate with water and saturated brine.

- Dry, concentrate, and subject the residue to column chromatography to obtain Ethyl 4-bromo-1-benzothiophene-2-carboxylate.

Yield: The reported yield for this method is 66%.

Synthesis of 3-Aminobenzo[b]thiophenes via Halogenation

3-halobenzothiophenes can be accessed through halogenation of the corresponding benzothiophene.

Reagents and Conditions: The synthesis involves the use of tert-BuONO, CuBr2, and MeCN at 0°C, followed by reaction at room temperature for 2 hours and treatment with aqueous HCl.

Synthesis Involving Methyl Thioglycolate

The reaction of substituted aryl halides with methyl thioglycolate can yield benzothiophene derivatives. For example, reacting an aryl halide with methyl thioglycolate in the presence of Et3N in DMSO under microwave irradiation gives the corresponding benzothiophene.

Further Elaboration to Benzothieno[3,2-e]diazepin-5(2H)-one Scaffold

Bromobenzothiophene can be used as a starting material for synthesizing more complex scaffolds such as benzothieno[3,2-e]diazepin-5(2H)-one derivatives.

- Buchwald–Hartwig coupling of (R)-tert-butyl (1-aminopropan-2-yl)carbamate with bromobenzothiophene under microwave irradiation at 150 °C for 75 minutes.

- Subsequent Boc-deprotection using TFA and lactamization by treatment with NaOMe.

Synthesis of 3-Amino-2-Formyl-Functionalized Benzothiophenes

3-Amino-2-formyl-functionalized benzothiophenes can be synthesized using a domino protocol. These compounds are synthesized by following the Friedlander reaction protocol with some modifications. A mixture of 3-amino-2-formyl benzothiophene can be used to synthesize benzothieno[3,2-b]pyridines.

Bromination of Ethyl Benzo[b]thiophene-2-carboxylate

Ethyl 3-bromobenzo[b]thiophene-2-carboxylate can be synthesized through the bromination of ethyl benzo[b]thiophene-2-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Summary Table: Preparation Methods

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The amino group can be oxidized or reduced to form different derivatives.

Esterification and Hydrolysis: The ester group can undergo hydrolysis to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Esterification: Acid catalysts like sulfuric acid or hydrochloric acid.

Major Products Formed:

- Substituted benzothiophenes

- Oxidized or reduced derivatives

- Carboxylic acids from hydrolysis

Scientific Research Applications

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a kinase inhibitor, which could be useful in cancer research.

Medicine: Explored for its antimicrobial and anti-inflammatory properties.

Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, as a kinase inhibitor, it may bind to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting cell proliferation . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate

A positional isomer, ethyl 5-amino-4-bromo-1-benzothiophene-2-carboxylate (C₁₁H₁₀BrNO₂S, MW 300.17 g/mol, CAS 93103-81-2), differs in the placement of the amino group (position 5 vs. 3). This shift significantly alters the compound’s electronic profile:

- Electronic Effects: The 5-amino isomer exhibits reduced conjugation between the amino group and the carboxylate ester due to increased distance, leading to lower dipole moments compared to the 3-amino derivative.

- Reactivity: The 3-amino compound’s proximity to the bromine atom enhances intramolecular charge transfer, making it more reactive in Suzuki-Miyaura cross-coupling reactions. In contrast, the 5-amino isomer may favor nucleophilic aromatic substitution at the bromine site .

Table 1: Comparison of Positional Isomers

| Property | 3-Amino-4-bromo isomer | 5-Amino-4-bromo isomer |

|---|---|---|

| Molecular Formula | C₁₁H₁₀BrNO₂S | C₁₁H₁₀BrNO₂S |

| CAS Number | 1227954-68-8 | 93103-81-2 |

| Amino Group Position | 3 | 5 |

| Predominant Reactivity | Cross-coupling | Nucleophilic substitution |

| Dipole Moment (Calculated) | 4.2 D | 3.8 D |

Halogen-Substituted Derivatives: Ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate

Replacing bromine with iodine in ethyl 3-amino-5-iodo-1-benzothiophene-2-carboxylate (C₁₁H₁₀INO₂S, MW 347.18 g/mol, CAS 1427461-00-4) introduces steric and electronic differences:

Table 2: Halogen-Substituted Derivatives

| Property | 4-Bromo Derivative | 5-Iodo Derivative |

|---|---|---|

| Molecular Weight | 300.18 g/mol | 347.18 g/mol |

| Halogen Atomic Radius | 1.14 Å (Br) | 1.33 Å (I) |

| Electronegativity | 2.96 (Br) | 2.66 (I) |

| Reactivity in Cross-Coupling | Moderate oxidative addition | Faster oxidative addition (Pd) |

Core Structure Variants: Cyclohexene vs. Benzothiophene Derivatives

Ethyl 2-amino-6-(4-bromophenyl)-4-(4-fluorophenyl)cyclohexa-1,3-diene-1-carboxylate (C₂₁H₁₉NO₂FBr, MW 424.28 g/mol) shares functional groups (amino, bromo, carboxylate) but features a non-aromatic cyclohexene core. Key differences include:

- Aromaticity : The benzothiophene derivative’s aromaticity enhances stability and π-π stacking interactions, whereas the cyclohexene derivative adopts a distorted screw-boat conformation, reducing planarity .

- Crystal Packing : In the cyclohexene derivative, N–H⋯O hydrogen bonds form chains along [010], whereas the benzothiophene analog’s rigid structure may favor tighter π-stacking .

Table 3: Core Structure Comparison

| Property | Benzothiophene Derivative | Cyclohexene Derivative |

|---|---|---|

| Core Structure | Aromatic | Non-aromatic (screw-boat) |

| Dihedral Angles* | ~0° (planar) | 76.4–81.0° (non-planar) |

| Dominant Intermolecular Forces | π-π stacking | N–H⋯O hydrogen bonding |

| Synthetic Route | Cyclocondensation | Chalcone amination |

Research Findings and Implications

- Synthetic Accessibility : The target compound is synthesized via cyclocondensation, whereas cyclohexene derivatives require chalcone precursors and ammonium acetate-mediated amination .

- Applications : The bromine atom in the 4-position enables cross-coupling reactions for drug discovery (e.g., kinase inhibitors), while iodine-substituted analogs are preferred in radioimaging due to iodine’s isotopic properties .

- Thermal Stability : Benzothiophene derivatives generally exhibit higher thermal stability (decomposition >250°C) compared to cyclohexene analogs (decomposition ~200°C), attributed to aromatic stabilization .

Biological Activity

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate features a benzothiophene core with an amino group at the 3-position, a bromine atom at the 4-position, and an ethyl carboxylate group at the 2-position. This unique arrangement contributes to its biological activity and reactivity.

The biological activity of ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate is primarily attributed to its ability to interact with various molecular targets, including:

- Enzymes : The compound may inhibit specific kinases and other enzymes involved in cell signaling pathways.

- Receptors : It has the potential to modulate receptor activity, influencing physiological responses.

These interactions can lead to various biological effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Anticancer Activity

Research indicates that derivatives of benzothiophenes exhibit notable anticancer properties. Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate has shown promise in inhibiting cancer cell proliferation through:

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. Studies have highlighted its effectiveness in:

- Inhibiting the growth of Staphylococcus aureus and Candida albicans.

- Serving as a lead compound for developing new antimicrobial agents .

Anti-inflammatory Effects

Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate may also possess anti-inflammatory properties. Its mechanism likely involves modulation of inflammatory pathways and cytokine production, making it a candidate for treating inflammatory diseases.

Research Findings and Case Studies

Several studies have investigated the biological activity of ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate. Below are summarized findings from notable research:

Comparative Analysis with Related Compounds

To understand the unique properties of ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate, it is beneficial to compare it with similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 3-amino-4-chloro-1-benzothiophene-2-carboxylate | Chlorine instead of bromine | Similar anticancer and antimicrobial activities |

| Methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxylate | Fluorine substitution | Enhanced receptor binding affinity but varied efficacy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 3-amino-4-bromo-1-benzothiophene-2-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves constructing the benzothiophene core via cyclization of substituted thiophenes, followed by bromination at the 4-position and introduction of the amino group. Optimization includes adjusting catalysts (e.g., Lewis acids for bromination ), solvent polarity (polar aprotic solvents for cyclization ), and temperature control (low temperatures for bromine stability). Characterization via -NMR and LC-MS ensures intermediate purity before esterification.

Q. How is the purity and structural identity of this compound validated in academic research?

- Methodological Answer : Purity is confirmed via HPLC (>95% peak area) and melting point analysis (e.g., 120–122°C for related brominated benzothiophenes ). Structural validation combines -NMR (to confirm ester and bromine substituents) and X-ray crystallography (using SHELXL for refinement ). Mass spectrometry (HRMS) verifies molecular weight.

Q. What are the key reactivity patterns of the bromine substituent in this compound?

- Methodological Answer : The 4-bromo group undergoes Suzuki coupling (with Pd catalysts ) or nucleophilic substitution (e.g., with amines). Reactivity is influenced by steric hindrance from the adjacent amino group; computational modeling (DFT) predicts regioselectivity . Reaction progress is monitored via TLC and -NMR (if fluorinated reagents are used).

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms) be resolved during structural refinement?

- Methodological Answer : Disordered atoms are modeled using PART instructions in SHELXL , with occupancy factors adjusted via iterative least-squares refinement. Thermal ellipsoid plots (generated via ORTEP-3 ) identify problematic regions. High-resolution data (>0.8 Å) and twinning detection (via PLATON) improve accuracy. For severe disorder, omit maps or restraints (e.g., SIMU/DELU ) stabilize refinement.

Q. What strategies address conflicting spectroscopic data (e.g., unexpected NOE correlations in -NMR)?

- Methodological Answer : Contradictions may arise from dynamic processes (e.g., rotamerism). Variable-temperature NMR (VT-NMR) identifies exchange broadening. 2D techniques (COSY, NOESY) map through-space interactions, while DFT-calculated chemical shifts (using Gaussian) validate proposed conformers . For ambiguous cases, X-ray crystallography provides definitive spatial assignments .

Q. How can computational methods predict the compound’s bioactivity or regioselectivity in reactions?

- Methodological Answer : Molecular docking (AutoDock Vina) assesses interactions with biological targets (e.g., kinases), using the amino group as a hydrogen-bond donor. DFT calculations (B3LYP/6-31G*) predict electrophilic regions (e.g., bromine’s σ-hole for SNAr reactions ). Machine learning (e.g., Random Forest models) trains on existing benzothiophene datasets to forecast reactivity.

Data Analysis & Experimental Design

Q. What statistical approaches are used to validate reproducibility in multi-step syntheses?

- Methodological Answer : Design of Experiments (DoE) identifies critical variables (e.g., reagent stoichiometry, time). ANOVA tests quantify variance between batches. For low-yield steps (e.g., bromination), bootstrap resampling calculates confidence intervals for optimization .

Q. How are non-covalent interactions (e.g., halogen bonding) analyzed in crystal structures of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.